Physicochemical Profile Differentiation: LogP and Melting Point Shift Versus 7-Hydroxycoumarin
The chlorine substitution at the 6-position of 6-chloro-7-hydroxychromen-2-one increases the calculated partition coefficient (XlogP) to 2.2, compared to approximately 1.5–1.6 for the unsubstituted parent 7-hydroxycoumarin (umbelliferone), representing a calculated ΔXlogP of +0.6 to +0.7 units . The melting point is elevated to 271°C versus 228–234°C for 7-hydroxycoumarin—an increase of approximately 40°C—reflecting stronger intermolecular interactions in the solid state . Aqueous solubility is reduced to 1.2 g/L at 25°C for the chlorinated compound, compared to 7-hydroxycoumarin which is reported as slightly soluble in cold water (~1 g/100 mL in boiling water) [1]. These differences are directly relevant to extraction efficiency, chromatographic retention, and formulation strategy.
| Evidence Dimension | Lipophilicity (XlogP) and melting point |
|---|---|
| Target Compound Data | XlogP: 2.2; Melting point: 271°C; Aqueous solubility: 1.2 g/L (25°C) |
| Comparator Or Baseline | 7-Hydroxycoumarin (umbelliferone): XlogP ~1.5–1.6; Melting point: 228–234°C; Solubility: slightly soluble in cold water (~1 g/100 mL boiling water) |
| Quantified Difference | ΔXlogP = +0.6 to +0.7; ΔMelting point ≈ +40°C; reduced aqueous solubility |
| Conditions | Calculated XlogP values; experimental melting point (literature); solubility at 25°C (target) vs. boiling water solubility (comparator) |
Why This Matters
The measurable increase in lipophilicity and melting point dictates different solvent selection, recrystallization conditions, and chromatographic method development compared to 7-hydroxycoumarin, directly affecting procurement decisions when purification or formulation is required.
- [1] DrugMap / PubChem. 7-Hydroxycoumarin (Umbelliferone) XlogP: 1.6; Molecular Weight: 162.14. https://drugmap.idrblab.net. View Source
